Bienvenue dans la boutique en ligne BenchChem!

4-[4-(2-phenylethyl)piperazin-1-yl]quinazoline

cLogP Lipophilicity CNS Drug Design

4-[4-(2-Phenylethyl)piperazin-1-yl]quinazoline is a synthetic quinazoline derivative featuring a piperazine ring substituted at the 4-position with a phenylethyl group. It belongs to the broader class of 4‑piperazinylquinazolines, a series documented in patent literature for affinity toward dopamine D₂ and serotonin 5‑HT₂A receptors [REFS‑1].

Molecular Formula C20H22N4
Molecular Weight 318.4 g/mol
CAS No. 2640835-52-3
Cat. No. B6434692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(2-phenylethyl)piperazin-1-yl]quinazoline
CAS2640835-52-3
Molecular FormulaC20H22N4
Molecular Weight318.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCC2=CC=CC=C2)C3=NC=NC4=CC=CC=C43
InChIInChI=1S/C20H22N4/c1-2-6-17(7-3-1)10-11-23-12-14-24(15-13-23)20-18-8-4-5-9-19(18)21-16-22-20/h1-9,16H,10-15H2
InChIKeyRXJXCMSKYDEGOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[4-(2-Phenylethyl)piperazin-1-yl]quinazoline (CAS 2640835-52-3): Structural Identity and Pharmacological Class for CNS Research Procurement


4-[4-(2-Phenylethyl)piperazin-1-yl]quinazoline is a synthetic quinazoline derivative featuring a piperazine ring substituted at the 4-position with a phenylethyl group. It belongs to the broader class of 4‑piperazinylquinazolines, a series documented in patent literature for affinity toward dopamine D₂ and serotonin 5‑HT₂A receptors [REFS‑1]. The phenylethyl spacer distinguishes it from direct aryl‑piperazine analogs, introducing measurable differences in lipophilicity and potential CNS penetration that are relevant for receptor‑profiling and lead‑optimization studies.

Why 4-[4-(2-Phenylethyl)piperazin-1-yl]quinazoline Cannot Be Replaced by Closest Analogs Without Re‑Validation


Within the 4‑piperazinylquinazoline class, minor modifications to the N‑substituent profoundly alter receptor‑binding ratios, functional activity, and pharmacokinetic profiles [REFS‑1]. The phenylethyl group in this compound introduces two additional methylene units compared to the direct phenyl analog (4‑(4‑phenylpiperazin‑1‑yl)quinazoline), which predictably increases cLogP by ~0.6–0.8 units and alters conformational flexibility. Such differences can shift a compound from a balanced D₂/5‑HT₂A antagonist profile to a D₂‑biased profile, or change oral bioavailability, making generic substitution without re‑assaying a risk to data reproducibility.

Quantitative Differentiation Matrix for 4-[4-(2-Phenylethyl)piperazin-1-yl]quinazoline (CAS 2640835-52-3)


Lipophilicity Shift (cLogP) vs. 4‑(4‑Phenylpiperazin‑1‑yl)quinazoline

The target compound contains a phenylethyl group, whereas the closest analog 4‑(4‑phenylpiperazin‑1‑yl)quinazoline (CAS 26731‑87‑3) bears a directly attached phenyl ring. The two extra methylene units increase the calculated partition coefficient by approximately 0.6–0.8 log units, shifting the compound into a more favorable CNS‑drug‑like lipophilicity space (cLogP ≈2.5–3.0 versus ≈1.7–2.2 for the phenyl analog) [REFS‑1]. This class‑level inference is based on well‑established additive fragment contributions of the ethyl linker.

cLogP Lipophilicity CNS Drug Design Physicochemical Property

Predicted Dopamine D₂/Serotonin 5‑HT₂A Dual‑Target Engagement vs. Single‑Target Quinazoline Controls

The 4‑piperazinylquinazoline scaffold is described in patent literature as possessing higher affinity for the “Eh” receptor than for dopamine D₂, while also exhibiting high affinity for 5‑HT₂ [REFS‑1]. Compounds bearing a phenylethyl‑piperazine substituent are specifically exemplified as CNS‑active agents with antipsychotic potential. In contrast, 2‑phenyl‑4‑piperazinylquinazoline derivatives such as BVDV‑IN‑1 (CAS 345651‑04‑9) are optimized for antiviral (BVDV) rather than CNS receptor activity, with an EC₅₀ of 1.7 ± 0.4 μM against bovine viral diarrhea virus [REFS‑2], demonstrating divergent biochemical selectivity driven by substitution pattern.

Dopamine D2 Receptor Serotonin 5‑HT2A Receptor Antipsychotic CNS Polypharmacology

Chemical Stability Under Oxidative Conditions Relative to Non‑Piperazine Quinazoline Frameworks

The 4‑aminoquinazoline core is susceptible to oxidative metabolism at the quinazoline ring, whereas piperazine‑linked analogs show improved metabolic stability due to steric shielding of the C‑4 position [REFS‑1]. Within the piperazine subclass, the phenylethyl tertiary amine is less prone to N‑dealkylation than benzyl or methyl‑piperazine analogs, as inferred from general medicinal chemistry principles. The compound undergoes quinazoline N‑oxide formation upon treatment with KMnO₄/H₂O₂, a reaction shared with other 4‑substituted quinazolines, confirming the integrity of the quinazoline core under oxidizing conditions [REFS‑3].

Chemical Stability Oxidative Metabolism Quinazoline Piperazine

Synthetic Accessibility and Intermediate Divergence vs. 2‑Substituted Quinazoline Analogs

The target compound is synthesized in a single nucleophilic substitution step from 4‑chloroquinazoline and commercially available 1‑(2‑phenylethyl)piperazine (CAS 100‑01‑8) using K₂CO₃ in DMF at elevated temperature [REFS‑3]. This contrasts with 2‑substituted analogs such as BVDV‑IN‑1, which require prior 2‑phenylquinazoline synthesis and a separate piperazine coupling step. The 4‑position direct substitution route eliminates the need for expensive 2‑arylquinazoline intermediates, reducing synthesis cost and time by an estimated 40–50% compared to 2‑phenyl‑4‑piperazinyl routes.

Synthetic Route Nucleophilic Substitution Building Block Lead Optimization

High‑Value Research and Procurement Scenarios for 4‑[4‑(2‑Phenylethyl)piperazin‑1‑yl]quinazoline


CNS Receptor Profiling Panels for Antipsychotic Lead Discovery

The predicted D₂/5‑HT₂A dual‑receptor engagement profile makes this compound a suitable candidate for receptor‑binding displacement assays (e.g., radioligand binding at D₂, 5‑HT₂A, 5‑HT₁A, α₁, and H₁ receptors) to validate its polypharmacology fingerprint. The phenylethyl group’s enhanced lipophilicity may translate into improved brain exposure, which can be tested in rodent brain‑to‑plasma ratio studies [REFS‑1]. Use as a reference compound in antipsychotic screening cascades, comparing Ki values against established antipsychotics (haloperidol, clozapine).

Structure‑Activity Relationship (SAR) Studies on Piperazine‑Quinazoline Spacer Length

The phenylethyl linker provides a defined two‑carbon spacer between the piperazine and phenyl ring, enabling direct comparison with phenyl (zero‑carbon), benzyl (one‑carbon), and phenylpropyl (three‑carbon) analogs. Systematic variation of spacer length while keeping the quinazoline core constant allows isolation of the spacer’s contribution to receptor affinity, functional selectivity, and metabolic stability [REFS‑1]. This compound serves as the n=2 reference in a homologous series.

Metabolic Stability Comparison in Hepatocyte Assays

The predicted resistance of the phenylethyl group to N‑dealkylation relative to benzyl analogs provides a testable hypothesis for intrinsic clearance assays (human/rat hepatocytes or liver microsomes). Procurement of this compound alongside the benzyl analog (4‑(4‑benzylpiperazin‑1‑yl)quinazoline) enables head‑to‑head metabolic stability comparison, with the expectation that the phenylethyl compound will exhibit a lower intrinsic clearance (Cl_int) and longer half‑life (t₁/₂) [REFS‑1].

CNS Drug‑Like Property Optimization via Lipophilic Efficiency (LipE) Analysis

With an estimated cLogP of 2.5–3.0, this compound sits within the optimal CNS drug‑like lipophilicity range (cLogP 1–3.5). Procurement for LipE (pKi – cLogP) or LELP (cLogP / PSA) analysis against a panel of CNS targets can quantify the efficiency of target engagement relative to lipophilicity, guiding further lead optimization. Comparison with the more polar phenyl analog (cLogP 1.7–2.2) will reveal whether the added lipophilicity translates into improved target affinity without non‑specific binding penalties [REFS‑1].

Quote Request

Request a Quote for 4-[4-(2-phenylethyl)piperazin-1-yl]quinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.